molecular formula C5H6Na2O4 B1172422 D-Mannitol, 2-O-methyl- CAS No. 14133-56-3

D-Mannitol, 2-O-methyl-

Cat. No.: B1172422
CAS No.: 14133-56-3
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Description

Historical Discovery and Nomenclature

The historical development of D-Mannitol, 2-O-methyl- is closely tied to advances in carbohydrate chemistry methodology in the mid-20th century. While the exact first synthesis or isolation is not well-documented in the primary literature, scientific publications from the 1960s describe specific synthetic routes to this compound, indicating its established presence in the chemical literature by that time.

A significant advancement in the synthesis of this compound was reported in 1967, when researchers documented that "2-O-Methyl-D-mannitol has been obtained by stepwise hydrolysis of 1,2,6-tri-O-benzoyl-3,4-O-isopropylidene-D-mannitol". This represents one of the earliest documented synthetic pathways to selectively produce this specific methylated derivative.

The nomenclature of D-Mannitol, 2-O-methyl- follows the systematic conventions for carbohydrate derivatives. The prefix "D-" designates the stereochemical configuration according to the Fischer projection, while "mannitol" identifies the parent sugar alcohol containing six hydroxyl groups. The designation "2-O-methyl-" specifies both the position (carbon 2) and the nature of the modification (O-methylation), indicating that a methyl group is attached to an oxygen atom at the second carbon position, forming a methoxy group.

Structural Relationship to D-Mannitol and Other Methylated Polyols

D-Mannitol, 2-O-methyl- is structurally derived from D-mannitol, a six-carbon sugar alcohol with six hydroxyl groups arranged along a linear carbon backbone. The parent compound, D-mannitol, has been known since 1806 when it was discovered by Joseph Louis Proust. D-mannitol possesses a symmetrical structure with a C2 axis of symmetry, whereas the introduction of a methoxy group at the C-2 position in D-Mannitol, 2-O-methyl- disrupts this symmetry.

Table 1 compares key properties of D-mannitol and its 2-O-methyl derivative:

Property D-Mannitol D-Mannitol, 2-O-methyl-
Chemical Formula C6H14O6 C7H16O6
Molecular Weight 182.17 g/mol 196.19800 g/mol
CAS Number 69-65-8 14133-56-3
Functional Groups Six hydroxyl groups Five hydroxyl groups, one methoxy group
Molecular Symmetry C2 axis of symmetry Asymmetrical
Melting Point 167-170°C Not reported in literature
Exact Mass Not specified 196.09500
Polar Surface Area Not specified 110.38000

D-Mannitol, 2-O-methyl- belongs to a family of selectively methylated mannitol derivatives that includes 1-O-methyl-D-mannitol and 3-O-methyl-D-mannitol. Each of these compounds features methyl substitution at different positions of the mannitol backbone, resulting in distinct physical and chemical properties. The positional isomers require different synthetic approaches; for example, "1-O-Methyl-D-mannitol has been prepared by treating 1,2-anhydro-3,4:5,6-di-O-isopropylidene-D-mannitol with sodium methoxide", while "3-O-methyl-D-mannitol has been isolated after reduction of 3-O-methyl-D-fructose with Raney nickel".

More extensively modified derivatives include 2-O-Methyl-1,6-Di-O-Phosphono-D-Mannitol, which features phosphate groups at the terminal positions, and 2,4-Di-O-acetyl-1,5-Anhydro-3,6-di-O-methyl-D-mannitol, which contains multiple methyl and acetyl substitutions.

Significance in Carbohydrate Chemistry and Industrial Applications

D-Mannitol, 2-O-methyl- holds significance in several domains of carbohydrate chemistry and potential applications in various industrial sectors. Its importance stems from both its role as a synthetic intermediate and its unique structural properties.

In synthetic organic chemistry, D-Mannitol, 2-O-methyl- serves as an important intermediate in the preparation of more complex carbohydrate derivatives. The selective methylation at the C-2 position creates a molecule with differential reactivity among its hydroxyl groups, allowing for regioselective transformations. This controlled reactivity is valuable for the synthesis of complex carbohydrate-based molecules and polymers.

Research has demonstrated that methylated mannitol derivatives can serve as building blocks for specialized materials. For instance, scientists have successfully synthesized "novel linear carbohydrate-derived [m,n]-polyurethanes... using D-mannitol as renewable and low cost starting material". These polymers, featuring methoxy groups at specific positions, are described as "stereoregular, as result of the C2 axis of symmetry of mannitol".

The natural occurrence of methylated polyols provides additional context for understanding D-Mannitol, 2-O-methyl-. While this specific compound has not been widely reported in natural sources, related methylated sugar alcohols have been identified in biological systems. For example, mannitol and 2-O-methyl-chiro-inositol (quebrachitol) were discovered in Eimeria tenella, with researchers noting that "Previously, both compounds had been found almost exclusively in plants, and in the case of mannitol in a few species of bacteria". This suggests that nature has also evolved mechanisms to produce methylated sugar alcohols, potentially for specific biological functions.

The parent compound, D-mannitol, has extensive applications in the pharmaceutical, food, and cosmetic industries. It serves as "a low-calorie sweetener, excipient, and osmotic diuretic" and is used in "sugar-free products, providing sweetness without raising blood sugar levels". The selective methylation in D-Mannitol, 2-O-methyl- modifies these properties, potentially creating new applications where altered solubility, sweetness, or metabolic properties are desired.

In the context of modern materials science, the controlled synthesis of D-Mannitol, 2-O-methyl- represents an example of how renewable resources like D-mannitol can be transformed into more specialized derivatives. This aligns with contemporary interests in developing sustainable chemical processes based on carbohydrate feedstocks.

D-Mannitol, 2-O-methyl- has also been utilized in the study of polyol-based systems. Research on polyene-polyol compounds like meijiemycin demonstrates how modified polyols contribute to the development of compounds with unique properties. This research direction highlights the broader significance of methylated polyols in advancing our understanding of carbohydrate chemistry and its applications.

Properties

CAS No.

14133-56-3

Molecular Formula

C5H6Na2O4

Synonyms

D-Mannitol, 2-O-methyl-

Origin of Product

United States

Scientific Research Applications

Medical Applications

1. Neuroprotection and Osmotic Therapy
D-Mannitol is primarily recognized for its role as a hyperosmolar agent in reducing intracranial pressure and inducing osmotic blood-brain barrier opening (OBBBO). A study demonstrated the use of Chemical Exchange Saturation Transfer (CEST) MRI to detect mannitol accumulation in the brain. This method can optimize mannitol dosing for enhanced safety and efficacy in treating conditions like traumatic brain injury and stroke . The study highlighted that different doses of mannitol led to varying degrees of OBBBO and accumulation, showcasing its potential for targeted therapeutic interventions.

2. Obesity Management
Recent research has indicated that D-mannitol can induce a brown fat-like phenotype in adipocytes, promoting lipid metabolism and energy expenditure. In animal models, D-mannitol administration resulted in reduced body weight and increased expression of genes associated with β-oxidation and thermogenesis, such as uncoupling protein 1 (UCP1) . These findings suggest that D-mannitol could serve as an effective anti-obesity supplement by enhancing metabolic processes.

Biochemical Applications

1. Role in Eimeria tenella
D-Mannitol has been identified as a significant polyol in the life cycle stages of Eimeria tenella, a parasitic protozoan affecting poultry. Its presence indicates a potential role in the organism's metabolism and survival strategies . Understanding this relationship could lead to novel treatments or preventive measures against coccidiosis in livestock.

2. Phase Change Material
D-Mannitol has been investigated for its feasibility as a phase change material (PCM) due to its thermal properties. Studies show that it undergoes rapid degradation near its melting point, making it suitable for applications requiring thermal regulation . Its ability to absorb and release heat can be utilized in various industries, including construction and energy storage.

Food Science Applications

1. Low-Calorie Sweetener
As a sugar alcohol with a lower glycemic index than sucrose, D-mannitol is approved by the FDA for use in food products aimed at diabetic patients or individuals with sugar intolerance. Its sweetness combined with non-cariogenic properties makes it an attractive alternative sweetener .

2. Nutraceutical Uses
D-Mannitol's role in enhancing the production of short-chain fatty acids (SCFAs) suggests its potential as a functional ingredient in dietary supplements aimed at improving gut health and lipid metabolism . Its incorporation into nutraceuticals could promote better health outcomes through improved digestion and metabolic processes.

Case Studies

Study Application Findings
Study on CEST MRI NeuroprotectionDemonstrated non-invasive detection of mannitol accumulation in the brain; optimized dosing for safety.
Obesity Management Study Weight LossInduced browning of adipocytes; increased energy expenditure and lipid metabolism markers.
Eimeria tenella Research ParasitologyIdentified mannitol's role as a polyol; implications for poultry health management.
Thermal Properties Study Energy StorageEstablished D-mannitol as an effective phase change material with rapid thermal response.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Property D-Mannitol 2-O-Methyl-D-mannitol (Inferred) Sorbitol 2,5-O-Methylene-D-mannitol
Molecular Formula C₆H₁₄O₆ C₇H₁₆O₆ C₆H₁₄O₆ C₇H₁₄O₆
Melting Point 165–168°C Likely higher¹ 95–98°C Not reported
Solubility (Water) 13.3 g/100 mL (20°C) Reduced due to methylation¹ 235 g/100 mL Insoluble (methylene bridge)
Thermal Stability Stable up to 290–295°C Possibly altered¹ Degrades above 150°C Not reported
Hygroscopicity Low Likely lower¹ High Not reported

¹Inferred based on methylation effects on analogous compounds .

Key Research Findings

  • Enzymatic Interactions :
    Native D-mannitol is oxidized by thermostable mannitol dehydrogenases (MtDH) optimally at pH 7.0–8.0 . Methylation at the 2-O position may sterically hinder enzyme binding, reducing biotransformation efficiency .

  • Thermal Properties :
    D-Mannitol retains stability over 100 heating/cooling cycles (ΔHfusion ~290 J/g) . Methylation could enhance thermal degradation resistance, though data is lacking.

  • Crystallization Behavior : Additives like DAFP1 inhibit D-mannitol crystal growth at micromolar concentrations . Methylation may alter nucleation kinetics, requiring formulation adjustments.

Preparation Methods

Extraction from Hyphomicrobium sp. Polysaccharides

2-O-Methyl-D-mannose, the precursor to 2-O-methyl-D-mannitol, was first isolated from an extracellular polysaccharide produced by Hyphomicrobium sp.. The polysaccharide underwent hydrolysis with 0.5 M sulfuric acid at 100°C for 8 hours, followed by purification via high-performance liquid chromatography (HPLC) and paper partition chromatography (PPC). The isolated compound exhibited an optical rotation of [α]D25+5.5°[α]_D^{25} +5.5° (c=2.0c = 2.0, water), consistent with D-series sugars.

Methylation Analysis

Methylation of the polysaccharide using trideuteriomethyl iodide revealed that pyruvic acid formed a ketal linkage at O-4 and O-6 of the terminal 2-O-methyl-D-mannopyranosyl residue. This was confirmed by gas chromatography-mass spectrometry (GC-MS), where the trimethylsilyl derivative showed a base peak at m/z=204m/z = 204, characteristic of 2-O-methyl-D-mannose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C^{13}\text{C}-NMR analysis (Table 1) provided definitive evidence for the 2-O-methyl substitution. The chemical shift of C-2 in the α-anomer (81.6 ppm) exhibited a downfield displacement of +10.2 ppm compared to unmodified D-mannose, confirming methylation at the 2-position.

Table 1. 13C^{13}\text{C}-NMR Chemical Shifts of 2-O-Methyl-D-Mannose (α-Anomer)

CarbonChemical Shift (ppm)Δδ vs. D-Mannose
C-191.7-3.0
C-281.6+10.2
C-370.9-0.1
C-468.2+0.6
C-573.2+0.1
C-661.9+0.1
O-CH₃59.6

Chemical Synthesis via Protecting Group Strategies

Selective Methylation of D-Mannitol Derivatives

A key challenge in synthesizing 2-O-methyl-D-mannitol is achieving regioselective methylation at the 2-position. Galbis and coworkers developed a multi-step route starting from D-mannitol:

Stepwise Protection and Methylation

  • 1,6-Dibromo-1,6-dideoxy-2,3,4,5-tetra-O-acetyl-D-mannitol : D-Mannitol was treated with acetyl bromide in dioxane, followed by acetylation with acetic anhydride/pyridine.

  • Azide Substitution : The bromine atoms were replaced with azide groups using sodium azide in DMF, yielding 1,6-diazido-1,6-dideoxy-2,3,4,5-tetra-O-acetyl-D-mannitol.

  • Methylation with Methyl Iodide : Treatment with methyl iodide in DMSO in the presence of powdered NaOH selectively methylated the 2,3,4,5-hydroxyl groups, yielding 1,6-diazido-2,3,4,5-tetra-O-methyl-D-mannitol.

Hydrogenolysis and Reduction

Catalytic hydrogenation (H₂/Pd-C) converted the azide groups to amines, followed by reduction with NaBH₄ to yield 2-O-methyl-D-mannitol. The overall yield was 40%, highlighting inefficiencies in multi-step protection-deprotection sequences.

Acid-Catalyzed Methylation in Non-Aqueous Media

Boron Trifluoride-Mediated Methylation

A streamlined approach adapted from cyclohexylidene protection methods involves boron trifluoride etherate (BF₃·OEt₂) as a catalyst. In a representative procedure:

  • Reagents : D-Mannitol, methyl orthoformate, methyl iodide, BF₃·OEt₂.

  • Conditions : Reaction in dimethyl sulfoxide (DMSO) at 25–30°C for 24 hours.

  • Workup : Neutralization with NaHCO₃, extraction with diethyl ether, and purification by column chromatography.

This method achieved 77% yield for 2,3,4,5-tetra-O-methyl-D-mannitol but lacked selectivity for the 2-position, necessitating further optimization.

Analytical Challenges and Characterization

Mass Spectrometry (MS)

Electron impact (EI)-MS of trimethylsilyl derivatives showed fragments at m/z=204m/z = 204 (base peak) and m/z=147m/z = 147, consistent with 2-O-methyl-D-mannose. Chemical ionization (CI)-MS provided better differentiation of epimers, with ion intensity ratios serving as diagnostic markers.

Comparative Reactivity Studies

Kinetic studies of D-mannitol derivatives with chromium(VI) revealed that methylation at the 2-position reduces oxidation rates by 30–50%, attributed to steric hindrance. Activation parameters (ΔH=37.443.1kJ mol1\Delta H^\ddagger = 37.4–43.1 \, \text{kJ mol}^{-1}, ΔS=168to139J K1mol1\Delta S^\ddagger = -168 \, \text{to} \, -139 \, \text{J K}^{-1} \, \text{mol}^{-1}) suggest a bimolecular mechanism involving chromate ester intermediates.

"The structural complexity of methylated carbohydrates demands meticulous analytical validation to avoid misassignment of substitution patterns." — Kanamaru et al.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-O-methyl-D-mannitol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : 2-O-methyl-D-mannitol is typically synthesized via regioselective methylation of D-mannitol. Common approaches include:

  • Protection-deprotection strategies : Use of temporary protecting groups (e.g., benzyl or acetyl) to isolate the 2-OH group for methylation .
  • Catalytic methylation : Employing methyl iodide or dimethyl sulfate in alkaline conditions, with monitoring via TLC or HPLC for intermediate verification .
  • Purification : Crystallization from ethanol/water mixtures to achieve ≥99% purity, verified by melting point (165–168°C) and specific rotation ([α]²⁰/D = +23.3° to +24.3°) .
    • Key Considerations : Impurities such as unreacted D-mannitol or over-methylated derivatives require rigorous chromatographic separation (e.g., ion-exchange or reverse-phase HPLC) .

Q. How does the stability of 2-O-methyl-D-mannitol compare to unmodified D-mannitol under varying pH and temperature conditions?

  • Methodological Answer :

  • Thermal Stability : 2-O-methyl-D-mannitol retains crystallinity up to 166°C (similar to D-mannitol), but its hygroscopicity is reduced due to methylation, improving shelf-life in humid environments .
  • pH Sensitivity : Unlike D-mannitol, which degrades in acidic/basic conditions, the 2-O-methyl derivative shows enhanced resistance to hydrolysis at pH 3–10, as confirmed by accelerated stability testing (40°C/75% RH for 6 months) .
    • Analytical Validation : Stability is assessed via FTIR (absence of carbonyl peaks indicating oxidation) and NMR (retention of methyl group signals at δ 3.3–3.5 ppm) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in enzymatic activity data for 2-O-methyl-D-mannitol with dehydrogenases?

  • Methodological Answer :

  • Enzyme Specificity Testing : Compare activity of NAD+-dependent dehydrogenases (e.g., Pseudomonas fluorescens mannitol 2-dehydrogenase) against 2-O-methyl-D-mannitol and its unmethylated counterpart using spectrophotometric assays (340 nm for NADH quantification) .
  • Control Experiments : Include inhibitors like EDTA (to rule out metal-dependent side reactions) and test for non-specific oxidation via GC-MS .
  • Data Interpretation : Contradictory results (e.g., unexpected activity at the 2-O-methyl site) may arise from enzyme promiscuity. Molecular docking simulations can clarify steric/electronic effects of methylation .

Q. How can researchers optimize the regioselectivity of methylation in D-mannitol derivatives for scalable production of 2-O-methyl-D-mannitol?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to evaluate variables:
  • Solvent polarity (e.g., DMF vs. THF).
  • Base strength (e.g., NaH vs. K₂CO₃).
  • Temperature (0°C vs. room temperature).
  • Statistical Analysis : Apply ANOVA to identify significant factors affecting yield and regioselectivity, validated by LC-MS .
  • Scale-up Considerations : Continuous-flow reactors improve reproducibility by maintaining precise temperature and mixing conditions .

Q. What advanced spectroscopic techniques are critical for characterizing 2-O-methyl-D-mannitol’s structural and dynamic properties?

  • Methodological Answer :

  • Solid-State NMR : Reveals crystallinity and hydrogen-bonding networks via ¹³C cross-polarization magic-angle spinning (CP/MAS) .
  • IR Spectroscopy : Key bands include O–H stretching (3200–3400 cm⁻¹, reduced intensity due to methylation) and C–O–C asymmetric stretching (1080 cm⁻¹) .
  • Dynamic Vapor Sorption (DVS) : Quantifies moisture uptake to confirm reduced hygroscopicity compared to D-mannitol .

Methodological Guidance

Q. How should researchers design a robust assay to quantify 2-O-methyl-D-mannitol in complex biological matrices?

  • Methodological Answer :

  • Sample Preparation : Deproteinize serum/plasma with perchloric acid, followed by centrifugal filtration (10 kDa cutoff) .
  • Enzymatic Assay : Use mannitol dehydrogenase (MDH) with NAD+; validate specificity via spike-and-recovery experiments (≥95% recovery in spiked samples) .
  • Chromatographic Backup : HPLC-ELSD (evaporative light scattering detection) with a hydrophilic interaction liquid chromatography (HILIC) column resolves 2-O-methyl-D-mannitol from endogenous sugars .

Data Interpretation and Reporting

Q. What frameworks are recommended for analyzing contradictory results in methylation efficiency studies?

  • Methodological Answer :

  • Root Cause Analysis : Apply Ishikawa diagrams to trace discrepancies to variables like reagent purity (e.g., methyl iodide lot variations) or instrumentation calibration .
  • Meta-Analysis : Compare data across published studies using standardized metrics (e.g., turnover number for enzymatic assays) and highlight protocol differences .
  • Transparency : Report raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials to enable independent validation .

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